molecular formula C12H15BrN2O2S B2950188 4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396559-51-5

4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2950188
CAS No.: 1396559-51-5
M. Wt: 331.23
InChI Key: VSWCLURECNBWNU-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide is an organic compound that features a bromine atom, a dimethylamino group, and a but-2-yn-1-yl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride and 4-(dimethylamino)but-2-yn-1-amine.

    Reaction Conditions: The 4-bromobenzenesulfonyl chloride is reacted with 4-(dimethylamino)but-2-yn-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylamino group.

    Coupling Reactions: The alkyne group can engage in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex alkyne derivatives.

Scientific Research Applications

4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for unique substitution reactions, while the alkyne and dimethylamino groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-bromo-N-[4-(dimethylamino)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c1-15(2)10-4-3-9-14-18(16,17)12-7-5-11(13)6-8-12/h5-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWCLURECNBWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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